Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is a synthetic compound belonging to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Mode of Action
Imidazole derivatives often work by interacting with their targets and modulating their activity .
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives generally have good bioavailability due to their favorable physicochemical properties .
Result of Action
Imidazole derivatives can have a variety of effects depending on their specific biological targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted imidazole derivatives .
Scientific Research Applications
Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylic acid: The parent compound without the lithium salt.
1-ethyl-7-chloro-1H-benzo[d]imidazole-2-carboxylate: A similar compound with a chlorine atom instead of fluorine.
1-ethyl-7-bromo-1H-benzo[d]imidazole-2-carboxylate: A similar compound with a bromine atom instead of fluorine.
Uniqueness
Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the lithium ion, which can enhance its solubility and reactivity. The fluorine atom also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
lithium;1-ethyl-7-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2.Li/c1-2-13-8-6(11)4-3-5-7(8)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOXLBDBEHEDCH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C2=C(C=CC=C2F)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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